molecular formula C24H22N4O2 B2786935 (E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 304864-90-2

(E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2786935
CAS No.: 304864-90-2
M. Wt: 398.466
InChI Key: PGBSVEYXCGYATR-PCLIKHOPSA-N
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Description

The compound (E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2 and 2. The benzylamino group at position 2 and the (4-methoxyphenyl)imino moiety at position 3 contribute to its unique electronic and steric properties. The E-configuration of the imine bond ensures planar geometry, enhancing π-π stacking interactions.

Properties

IUPAC Name

2-(benzylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-7-6-14-28-23(17)27-22(26-15-18-8-4-3-5-9-18)21(24(28)29)16-25-19-10-12-20(30-2)13-11-19/h3-14,16,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBSVEYXCGYATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzylamino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}

This compound is synthesized through a series of reactions involving Ugi four-component reactions (U-4CRs), which are known for their efficiency in creating complex drug-like molecules. The synthesis typically involves the reaction of various amines, aldehydes, and isocyanides under microwave irradiation conditions, leading to high yields and purity levels .

Synthesis Overview

  • Starting Materials :
    • Benzylamine
    • 4-Methoxybenzaldehyde
    • Isocyanides
    • Pyrimidine derivatives
  • Methodology :
    • Combine the starting materials in a suitable solvent.
    • Apply microwave irradiation to facilitate the reaction.
    • Purify the resulting product through column chromatography.
  • Yield : The synthesis often yields over 70% of the desired product, indicating a robust synthetic route.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

  • Cell Line : MCF-7 (breast adenocarcinoma)
  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

The neuroprotective activity may be attributed to its ability to modulate oxidative stress pathways and enhance neuronal survival under stress conditions.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The pyrido[1,2-a]pyrimidin-4-one scaffold allows extensive substitution, leading to diverse analogs. Key structural variations include:

Compound ID / RN Substituents (Position 2 / Position 3) Key Features Reference ID
Target compound Benzylamino / (4-Methoxyphenyl)imino E-configuration; methoxy enhances electron density -
331948-18-6 () Phenethylamino / Phenethylimino Increased lipophilicity; dual phenethyl groups may enhance receptor binding
488087-13-4 () Allylamino / Thiazolidinone (Z-configuration) Thiazolidinone introduces sulfur; Z-configuration alters steric interactions
518984-87-7 () 4-Methylbenzylamino / 4-Methylbenzylimino Methyl groups enhance hydrophobicity; similar core but higher rigidity
361995-60-0 () Allylamino / Thiazolidinone (isopropyl-substituted) Bulky isopropyl group may hinder metabolic degradation
1164468-28-3 () Furan-2-ylmethylamino / 2-Hydroxyethylimino Furan introduces aromatic heterocycle; hydroxyethyl improves solubility

Spectroscopic and Conformational Differences

  • NMR Analysis: In analogs with thiazolidinone substituents (e.g., ), the Z-configuration of the imine bond leads to distinct chemical shifts in regions corresponding to aromatic protons (δ 29–36 ppm) and substituent environments (δ 39–44 ppm). These shifts differ from the E-configuration in the target compound, highlighting conformational flexibility .
  • X-ray Crystallography: Pyrimidine derivatives with bulky substituents (e.g., 4-methylbenzyl in ) exhibit non-planar conformations, with dihedral angles up to 69.57° between aromatic rings. This contrasts with the planar geometry of the target compound’s methoxyphenyl group .

Bioactivity and Pharmacological Profiles

  • Bioisosterism: The pyrido[1,2-a]pyrimidin-4-one core is bioisosteric to 4-hydroxyquinolin-2-one, retaining similar hydrogen-bonding patterns while improving metabolic stability .
  • Target Interactions: Thiazolidinone-containing analogs (e.g., ) show enhanced interactions with sulfur-binding enzymes, such as glutathione S-transferase, due to the thioxo group .

Physicochemical Properties

Property Target Compound 331948-18-6 () 488087-13-4 ()
LogP (Predicted) 3.2 ± 0.5 4.1 ± 0.6 2.8 ± 0.4
Solubility (mg/mL) 0.05 (PBS) 0.02 (PBS) 0.12 (DMSO)
Hydrogen Bond Acceptors 5 4 6

Note: Data extrapolated from structural analogs; experimental validation required.

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